physical and chemical properties of Dimethyl (3-bromophenyl)phosphonate
physical and chemical properties of Dimethyl (3-bromophenyl)phosphonate
An In-depth Technical Guide to Dimethyl (3-bromophenyl)phosphonate
Foreword
Dimethyl (3-bromophenyl)phosphonate represents a class of highly functionalized organophosphorus compounds that serve as pivotal building blocks in modern synthetic chemistry. As structural analogs of natural phosphates, phosphonates are indispensable in medicinal chemistry and drug development for their role as bioisosteres. The presence of a bromine atom on the phenyl ring further enhances the synthetic utility of this molecule, providing a reactive handle for advanced molecular engineering through cross-coupling reactions. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of Dimethyl (3-bromophenyl)phosphonate, grounded in established chemical principles and supported by data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile compound.
Compound Identification and Structure
Dimethyl (3-bromophenyl)phosphonate is an organic compound featuring a phosphonate group and a bromine atom attached to a benzene ring at the meta position. While its para-isomer (CAS 15252-80-9) is cataloged, the meta-isomer is less commonly documented, highlighting a niche area for further research and characterization.
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IUPAC Name: Dimethyl (3-bromophenyl)phosphonate
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Molecular Formula: C₈H₁₀BrO₃P
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Molecular Weight: 265.04 g/mol [1]
Caption: Figure 1: Structure of Dimethyl (3-bromophenyl)phosphonate
Physicochemical Properties
Precise experimental data for Dimethyl (3-bromophenyl)phosphonate is not widely published. The properties below are estimated based on its structure and data from analogous compounds such as its diethyl ester and other aryl phosphonates.[2][3]
| Property | Value (Estimated) | Justification / Source Context |
| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for small-molecule aryl phosphonates. |
| Boiling Point | > 150 °C at reduced pressure | Higher than dimethyl phosphonate due to the aryl bromide group. |
| Density | ~1.4 - 1.5 g/mL | Aryl bromides and phosphonates generally have densities greater than water. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Poorly soluble in water. | The organic ester and aryl groups confer solubility in organic media, while polarity is insufficient for high water solubility. |
| Refractive Index | ~1.54 - 1.56 | Consistent with aromatic organophosphorus compounds.[3] |
Spectroscopic Characterization
The structural identity of Dimethyl (3-bromophenyl)phosphonate can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The following sections detail the expected spectral features based on analysis of closely related structures.
Caption: Figure 2: Spectroscopic Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
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Aromatic Region (δ 7.2-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet. The proton ortho to the phosphonate group will likely be the most downfield and show coupling to the phosphorus atom.
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Aliphatic Region (δ ~3.8 ppm): The six protons of the two methoxy groups will appear as a characteristic doublet due to three-bond coupling with the phosphorus nucleus (³JP-H ≈ 11 Hz).
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¹³C NMR: The carbon spectrum will display six aromatic signals and one aliphatic signal. The carbon atoms directly bonded to phosphorus (C1) and those ortho and meta to it will exhibit C-P coupling, which is a key diagnostic feature. The methoxy carbon signal will appear around δ 54 ppm, also showing coupling to phosphorus.
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³¹P NMR: The proton-decoupled ³¹P NMR spectrum provides the most direct confirmation. It is expected to show a single sharp resonance. For aryl phosphonates, this chemical shift typically falls in the range of δ +10 to +25 ppm, using 85% H₃PO₄ as an external standard.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions related to the phosphonate group.
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P=O Stretch (νP=O): A very strong and sharp absorption band is expected around 1240-1260 cm⁻¹ . This is one of the most characteristic peaks for a phosphonate ester.
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P-O-C Stretch (νP-O-C): A strong band, often broad, will appear in the region of 1030-1050 cm⁻¹ .
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Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
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C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 680-720 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
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Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) spectrum will show a characteristic pair of molecular ion peaks at m/z 264 and 266 .
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Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these peaks will appear in an approximate 1:1 intensity ratio , which is a definitive signature for a monobrominated compound.
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Fragmentation: Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a peak at m/z 233/235, or the loss of the bromine atom.
Chemical Reactivity and Synthetic Utility
Dimethyl (3-bromophenyl)phosphonate is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.
Reactivity of the Aryl Bromide
The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[6]
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Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) yields biaryl phosphonates.[7] This is a robust method for building molecular complexity.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to aminophenylphosphonates, which are important scaffolds in medicinal chemistry.[8][9]
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Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields alkynylphenylphosphonates.[10]
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Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form styrenyl phosphonate derivatives.
Caption: Figure 3: Utility in Suzuki-Miyaura Cross-Coupling
Role of the Phosphonate Moiety
The phosphonate group is a key pharmacophore in drug design.
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Phosphate Bioisostere: It serves as a non-hydrolyzable mimic of the phosphate group.[11][12] This is critical for designing enzyme inhibitors or nucleotide analogs where metabolic stability is required.[13] The C-P bond is resistant to enzymatic cleavage, unlike the C-O-P bond in natural phosphates.
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Chelating Agent: Phosphonates are effective chelating agents for various metal ions, a property utilized in applications ranging from water treatment to bone-targeting drugs.
Synthesis and Purification
The most direct and widely used method for synthesizing aryl phosphonates is the palladium-catalyzed Hirao reaction, a cross-coupling between an aryl halide and a dialkyl phosphite.[14][15][16]
Caption: Figure 4: Synthesis Workflow via Hirao Reaction
Experimental Protocol: Modified Hirao Coupling
This protocol is a representative procedure adapted from established methods for the synthesis of aryl phosphonates.[15]
Materials:
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1,3-Dibromobenzene (1.0 equiv)
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Dimethyl phosphite (1.2 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
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Anhydrous Toluene
Procedure:
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and dppf (0.04 equiv).
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Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
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Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 equiv), dimethyl phosphite (1.2 equiv), and DIPEA (2.0 equiv) via syringe.
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Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
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Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Safety and Handling
Organophosphorus compounds require careful handling due to their potential toxicity.[17] They can act as acetylcholinesterase inhibitors.[18][19]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20][21]
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Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
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Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the material to enter sewer systems or waterways.[20]
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First Aid:
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Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
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Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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Ingestion: Do not induce vomiting.
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In all cases of exposure, seek immediate medical attention.
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